1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8FN3 |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
1-ethyl-4-fluoroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H8FN3/c1-2-12-5-11-7-6(12)3-4-10-8(7)9/h3-5H,2H2,1H3 |
InChI Key |
SVPMOEIRCBVLER-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CN=C2F |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazo 4,5 C Pyridine Derivatives
Strategies for Constructing the Imidazo[4,5-c]pyridine Core
The synthesis of the imidazo[4,5-c]pyridine nucleus is primarily achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure. This is accomplished by reacting appropriately substituted pyridines, typically containing adjacent amino and nitro groups or two amino groups, with a single-carbon electrophile such as an aldehyde. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Reductive Cyclization Approaches
Reductive cyclization is a powerful one-pot strategy that begins with a pyridine precursor bearing an amino group and a nitro group at adjacent positions. The process involves the in-situ reduction of the nitro group to a second amino group, creating a transient diamine that immediately reacts with an aldehyde to form the imidazole ring. This tandem approach is efficient as it avoids the isolation of potentially unstable diaminopyridine intermediates.
This methodology involves the reaction of a 4-amino-3-nitropyridine (B158700) derivative with an aldehyde in the presence of a reducing agent. The reaction proceeds through a cascade mechanism: the nitro group is first reduced to an amine, generating a pyridine-3,4-diamine intermediate. This diamine then condenses with the aldehyde to form a Schiff base (or imine), which subsequently undergoes intramolecular cyclization and aromatization to yield the final 1H-imidazo[4,5-c]pyridine product. The efficiency of this one-pot process lies in the immediate trapping of the generated diamine by the aldehyde.
Historically, metal-based reductants have been widely used for the conversion of nitro groups to amines. Reagents such as tin(II) chloride (SnCl₂) and iron (Fe) powder in acidic media are effective for this transformation within the context of imidazopyridine synthesis. For instance, the reduction of 3-nitropyridin-4-amine can be accomplished using iron powder in acetic acid to produce 3,4-diaminopyridine (B372788), which can then be isolated and cyclized in a separate step. nih.gov Alternatively, a one-step reductive cyclization can be performed using SnCl₂·2H₂O, where the reduction of the nitro group and subsequent condensation with a carbonyl compound occur in the same reaction vessel. nih.gov This approach is valuable for constructing the imidazo[4,5-b]pyridine scaffold, a closely related isomer, and the principles are directly applicable to the [4,5-c] series. nih.gov
Table 1: Examples of Metal-Based Reductive Cyclization
| Precursor | Carbonyl Source | Reductant | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|---|
| 3-Nitropyridin-4-amine | Triethyl orthoformate | Fe / Acetic Acid | Two steps: 1. Reduction 2. Ytterbium triflate catalyzed condensation | Imidazo[4,5-c]pyridine | 32-99 |
Data sourced from a review on imidazopyridine synthesis, yields may vary based on specific substrates. nih.gov
To develop more environmentally benign synthetic methods, metal-free reducing agents have been explored. Sodium dithionite (B78146) (Na₂S₂O₄) is an inexpensive, readily available, and effective reagent for the one-pot reductive cyclization of nitro-aminopyridines with aldehydes. nih.gov The reaction is typically carried out in a mixed solvent system, such as ethanol (B145695) and water. A solution of sodium dithionite in water is added to a solution of the nitro-aminopyridine and the aldehyde in ethanol, and the mixture is heated. researchgate.net This method has been successfully applied to the synthesis of various imidazo[4,5-b]pyridine derivatives, demonstrating its utility in forming the fused imidazole ring system without the need for transition metals. nih.govresearchgate.net
Table 2: Metal-Free Reductive Cyclization with Sodium Dithionite
| Precursor | Aldehyde | Reductant | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| N-butyl-6-methoxy-3-nitropyridin-2-amine | 2,6-Difluorobenzaldehyde | Na₂S₂O₄ | Ethanol / Water, Reflux, 16h | 2-(2,6-Difluorophenyl)-3-butyl-5-methoxy-3H-imidazo[4,5-b]pyridine | 59 |
Data for the first entry is from a study on fungicidal derivatives. researchgate.net Data for the second entry is from a review article. nih.gov
Oxidative Cyclization Methods
An alternative to reductive cyclization is the oxidative cyclization of diaminopyridines. This approach starts with a pyridine ring that already possesses two adjacent amino groups. The imidazole ring is then formed through condensation with an aldehyde, followed by an oxidation step to achieve the aromatic imidazopyridine system.
The reaction of pyridine-3,4-diamine with various aryl aldehydes is a direct method for constructing the 2-substituted-1H-imidazo[4,5-c]pyridine core. nih.gov In this method, the diamine and aldehyde condense to form a dihydro-imidazopyridine intermediate. This intermediate is then oxidized to the final aromatic product. A key advantage of this strategy is the use of atmospheric air as a mild, inexpensive, and environmentally friendly oxidant, often facilitated by a catalyst. organic-chemistry.org This approach avoids the need for harsher or more expensive oxidizing agents, aligning with the principles of green chemistry.
Multicomponent Reactions and Tandem Sequences
Multicomponent reactions (MCRs) and tandem sequences offer a streamlined approach to complex molecule synthesis by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates and reducing waste.
A highly efficient method for the construction of the related imidazo[4,5-b]pyridine scaffold involves a tandem sequence initiated by a Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.net This process typically starts with a substituted chloronitropyridine. The SNAr reaction with a primary amine is followed by the in situ reduction of the nitro group to an amine. The resulting diamine then undergoes heteroannulation with an aldehyde to form the fused imidazole ring. researchgate.net This entire sequence can be performed in a single pot, often in environmentally benign solvents like a water-isopropanol mixture. researchgate.net The reaction's progression through imine or immonium intermediates has been studied to understand the mechanism of the final cyclization step. researchgate.net
While this specific tandem reaction is described for the imidazo[4,5-b] isomer, the principles of SNAr, nitro reduction, and subsequent cyclization are fundamental and adaptable for the synthesis of the 1H-imidazo[4,5-c]pyridine core, starting from appropriately substituted pyridine precursors.
One-pot syntheses are highly valued for their efficiency and operational simplicity. Several one-pot methods have been developed for the synthesis of various imidazopyridine isomers. For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a multicomponent reaction that provides a greener alternative for synthesizing imidazo[1,2-a]pyridines and can be combined with other reactions like the CuAAC 'click' reaction in a one-pot fashion, often assisted by microwave irradiation.
Another example is the copper-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org The optimization of such reactions often involves screening catalysts, solvents, and temperatures to achieve high yields. organic-chemistry.org While these examples focus on other isomers, the underlying concept of combining multiple synthetic steps in a single pot is a key strategy that can be applied to the synthesis of 1H-imidazo[4,5-c]pyridine derivatives.
Cyclization Reactions from Diaminopyridines
The use of diaminopyridines as starting materials is a cornerstone in the synthesis of the imidazo[4,5-c]pyridine ring system. This approach relies on the condensation of the two adjacent amino groups with a suitable one-carbon synthon.
A common and straightforward method for the synthesis of the 1H-imidazo[4,5-c]pyridine core is the condensation of 3,4-diaminopyridine with various carbonyl compounds or carboxylic acid derivatives. nih.govnih.gov For example, reacting 3,4-diaminopyridine with the sodium bisulfite adduct of corresponding benzaldehydes is an effective way to produce 2-substituted-5H-imidazo[4,5-c]pyridines. nih.gov
Similarly, formic acid can be used as the one-carbon source, leading to the parent 1H-imidazo[4,5-c]pyridine ring system. nih.gov The reaction conditions for these condensations can vary, from refluxing in formic acid to using catalysts to facilitate the cyclization. nih.gov
| Starting Material | Reagent | Product | Reference |
| 3,4-Diaminopyridine | Benzaldehyde-NaHSO3 adduct | 2-Aryl-5H-imidazo[4,5-c]pyridine | nih.gov |
| 5-Methyl-3,4-diaminopyridine | Formic acid | 7-Methyl-3H-imidazo[4,5-c]pyridine | nih.gov |
Catalyst-Specific Synthetic Pathways
The choice of catalyst can significantly influence the efficiency and selectivity of the synthesis of 1H-imidazo[4,5-c]pyridine derivatives. Various catalysts, ranging from metal-based to non-metal and solid-supported catalysts, have been employed.
Ytterbium triflate has been utilized as a catalyst for the condensation of 3,4-diaminopyridine with orthoformates, providing a Lewis acid-catalyzed route to the imidazo[4,5-c]pyridine ring. nih.gov For reductive cyclization approaches starting from nitro-aminopyridines, reagents like sodium dithionite (Na2S2O4) can be used. nih.gov
Heterogeneous catalysts, such as Al³⁺-exchanged on K10 montmorillonite (B579905) clay, have also been successfully used for the intramolecular cyclization to form imidazopyridine derivatives, offering the advantage of easy separation and potential for recycling. nih.gov Iodine has been shown to be an effective and environmentally friendly catalyst for the three-component synthesis of imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) derivatives. rsc.orgnih.gov
More recently, nano-materials like nano-TiCl4.SiO2 have been explored as efficient and reusable catalysts for the synthesis of highly substituted imidazoles, a reaction type that shares mechanistic features with the formation of the imidazole ring in imidazopyridines. sid.ir
| Catalyst | Reaction Type | Advantage | Reference |
| Ytterbium triflate | Condensation | Lewis acid catalysis | nih.gov |
| Al³⁺-K10 montmorillonite clay | Intramolecular cyclization | Reusable heterogeneous catalyst | nih.gov |
| Iodine | Multicomponent condensation | Cost-effective, eco-friendly | rsc.orgnih.gov |
| Nano-TiCl4.SiO2 | Imidazole synthesis | Reusable, efficient | sid.ir |
Lewis Acid Catalysis (e.g., Ytterbium Triflate)
Lanthanide triflates, particularly Ytterbium(III) triflate (Yb(OTf)₃), have emerged as highly effective Lewis acid catalysts for a range of organic transformations, including the synthesis of heterocyclic compounds. nih.govresearchgate.net Their utility stems from their high oxophilicity, stability in the presence of water, and ease of handling. nih.gov In the context of imidazo[4,5-c]pyridine synthesis, Yb(OTf)₃ catalyzes the condensation reaction between a diaminopyridine and a carbonyl compound or its equivalent, such as an orthoester.
A notable application involves a two-step procedure starting from 3-nitropyridin-4-amine. mdpi.com After reduction of the nitro group to yield 3,4-diaminopyridine, a Ytterbium triflate-catalyzed condensation with triethyl orthoformate is performed to construct the imidazole ring, affording the 1H-imidazo[4,5-c]pyridine scaffold. mdpi.com The high Lewis acidity of the Yb³⁺ ion, a consequence of its small ionic radius, allows it to effectively activate the carbonyl or orthoester substrate, facilitating nucleophilic attack by the diamine and subsequent cyclization. scribd.com This method demonstrates broad functional group compatibility, leading to the desired products in yields ranging from 32% to 99%. mdpi.com
| Catalyst | Reactants | Key Feature | Yield Range |
| Ytterbium Triflate (Yb(OTf)₃) | 3,4-Diaminopyridine + Triethyl Orthoformate | High Lewis acidity activates the orthoester for cyclocondensation. mdpi.comscribd.com | 32% - 99% mdpi.com |
Heterogeneous Catalysis (e.g., Al³⁺-exchanged K10 Montmorillonite Clay)
Heterogeneous catalysts offer significant advantages in organic synthesis, including simplified product purification, catalyst reusability, and often milder reaction conditions, aligning with the principles of green chemistry. mdpi.com Montmorillonite clays, a class of aluminosilicates, have garnered attention as robust and inexpensive solid acid catalysts. nih.govscirp.org Their catalytic activity is attributed to the presence of both Brønsted and Lewis acid sites on their surface. mdpi.com
By exchanging the native cations in the clay structure with highly charged metal ions like Al³⁺, the Lewis acidity can be significantly enhanced. researchgate.net Al³⁺-exchanged K10 montmorillonite clay can serve as an effective catalyst for intramolecular cyclization reactions to form fused heterocyclic systems like imidazopyridines. researchgate.net The solid acid catalyst facilitates the necessary bond formations on its active surface, often requiring less harsh conditions than homogeneous acid catalysts. The ease of catalyst removal by simple filtration makes this an attractive method for large-scale synthesis. mdpi.com
| Catalyst Type | Key Advantages | Reaction Type | Separation Method |
| Heterogeneous (e.g., Al³⁺-K10 Clay) | Recyclable, easy work-up, environmentally benign. mdpi.com | Cyclocondensations, Intramolecular cyclizations. researchgate.net | Filtration. mdpi.com |
Acid-Promoted Cyclizations (e.g., Perchloric Acid, Hydrochloric Acid)
Conventional Brønsted acids are widely used to promote the cyclocondensation reactions required for the synthesis of imidazopyridine scaffolds. Strong acids such as perchloric acid (HClO₄) and hydrochloric acid (HCl) are effective in catalyzing the reaction between a diaminopyridine and an aldehyde or carboxylic acid. The acid functions by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino groups of the pyridine derivative.
Perchloric acid is a particularly strong acid with a non-nucleophilic conjugate base (perchlorate), which minimizes side reactions. wikipedia.org This property makes it a preferred choice in certain syntheses. wikipedia.org Hydrochloric acid is also commonly used, as seen in the cyclization of imino derivatives to form tricyclic systems containing the imidazopyridine core. researchgate.net These acid-promoted methods are fundamental and effective for constructing the core heterocyclic structure.
Introduction and Modification of Substituents on the Imidazo[4,5-c]pyridine Scaffold
Once the core scaffold is synthesized, the introduction of specific ethyl and fluoro substituents at the desired positions is achieved through targeted functionalization reactions.
N-Alkylation Strategies
The imidazo[4,5-c]pyridine system possesses multiple nitrogen atoms that are potential sites for alkylation. fabad.org.tr The hydrogen atom on the imidazole ring can readily tautomerize between the N-1 and N-3 positions, while the pyridine nitrogen exists at the 5-position. fabad.org.tr Achieving regioselectivity during N-alkylation is therefore a significant synthetic challenge.
Studies on the alkylation of 2-substituted-5H-imidazo[4,5-c]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) have shown that the reaction predominantly occurs on the pyridine nitrogen. researchgate.netnih.gov This leads to the formation of N-5 regioisomers as the major products. researchgate.netnih.gov The structural assignment of these isomers is typically confirmed using advanced NMR techniques like 2D-NOESY and HMBC. fabad.org.trnih.gov Therefore, to synthesize the target compound, 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine, a synthetic strategy that either blocks the N-5 position or utilizes a starting material that directs alkylation to the N-1 position is required.
| Imidazopyridine Scaffold | Alkylating Agent | Base/Solvent | Major Regioisomer |
| Imidazo[4,5-c]pyridine | Alkyl Halide (e.g., 4-chlorobenzyl bromide) | K₂CO₃ / DMF | N-5 researchgate.netnih.gov |
| Imidazo[4,5-b]pyridine | Alkyl Halide (e.g., 1-(chloromethyl)-4-methoxybenzene) | K₂CO₃ / DMF | N-4 fabad.org.tr |
Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings, such as the pyridine moiety within the imidazo[4,5-c]pyridine scaffold. nih.gov This reaction involves the attack of a nucleophile on the ring and the displacement of a leaving group.
The introduction of a fluorine atom at the 4-position can be achieved via an SNAr reaction on a precursor bearing a suitable leaving group, such as a chlorine atom, at that position. For instance, the reaction of N-aryl amidines with polyfluorinated pyridines can proceed via an intramolecular SNAr process to build the fused heterocyclic system. mdpi.com
A more modern approach involves late-stage functionalization, where a C-H bond on the pyridine ring is first converted to a C-F bond. nih.gov This installed fluoride (B91410) can then act as a leaving group in subsequent SNAr reactions with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) under mild conditions. nih.gov This two-step sequence allows for the diverse functionalization of the pyridine ring. For the synthesis of the target compound, the fluorine itself is the desired substituent, which would typically be introduced by reacting a 4-chloro or other 4-halo-imidazo[4,5-c]pyridine precursor with a fluoride source.
| Substrate | Nucleophile | Reaction Type | Outcome |
| 4-Chloro-imidazo[4,5-c]pyridine | Fluoride source (e.g., KF) | SNAr | 4-Fluoro-imidazo[4,5-c]pyridine |
| 2-Fluoroheteroarene | Amines, Alkoxides, Thiolates | SNAr | Diverse C-N, C-O, C-S bond formation nih.gov |
Derivatization through Acylation and Sulfonylation
Functionalization of the imidazo[4,5-c]pyridine scaffold through acylation and sulfonylation allows for the introduction of a wide range of substituents, which can significantly modify the molecule's properties. These reactions typically target the nitrogen atoms or electron-rich carbon positions of the heterocyclic system.
While direct C-3 acylation has been extensively documented for the related imidazo[1,2-a]pyridine isomer, these methods highlight the reactivity of the imidazole portion of the fused ring system. Friedel-Crafts acylation of imidazo[1,2-a]pyridines, for instance, can be achieved using acetic anhydride (B1165640) with catalytic amounts of a Lewis acid, providing a route to C-3 acetylated products. This protocol is noted for its operational simplicity and broad substrate applicability, making it suitable for creating libraries of compounds. An alternative strategy in the synthesis of the core ring itself involves the regioselective acylation of a precursor molecule like 3,4-diaminopyridine.
Sulfonylation provides another powerful tool for derivatization. For the imidazo[1,2-a]pyridine scaffold, visible light-induced three-component reactions have been developed for C3-sulfonylation, utilizing diaryliodonium salts and DABCO-bis(sulfur dioxide) with an organic photoredox catalyst at room temperature. Additionally, iron-catalyzed three-component coupling reactions can achieve 3-sulfonylmethylation of imidazo[1,2-a]pyridines. Iodine-mediated reactions using sodium sulfinates as the sulfur source have also been shown to produce sulfones from imidazopyridine substrates, proceeding through a likely radical pathway. These methodologies underscore the chemical tractability of the imidazo-pyridine core to structural modification via sulfonyl group introduction.
Below is a table summarizing representative derivatization reactions on the related imidazo[1,2-a]pyridine scaffold.
| Reaction Type | Reagents | Target Position | Isomer Scaffold |
| Friedel-Crafts Acylation | Acetic Anhydride, Lewis Acid Catalyst | C-3 | Imidazo[1,2-a]pyridine |
| C-H Sulfenylation | Aryl/Aliphatic Thiols, Electrolysis | C-3 | Imidazo[1,2-a]pyridine |
| Photoredox Sulfonylation | Diaryliodonium salts, DABCO·(SO₂)₂, Organic Photocatalyst | C-3 | Imidazo[1,2-a]pyridine |
| Iron-Catalyzed Sulfonylmethylation | Sodium Sulfinates, DMA, FeCl₃ | C-3 | Imidazo[1,2-a]pyridine |
Introduction of Halogen Substituents (e.g., Fluorination at C-4)
The introduction of halogen atoms, particularly fluorine, onto the 1H-imidazo[4,5-c]pyridine core is a critical step in the synthesis of many targeted derivatives, including this compound. Fluorine substitution can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability.
A primary strategy for introducing a fluorine atom at the C-4 position is through nucleophilic aromatic substitution (SNAr). This process typically involves the displacement of a suitable leaving group, such as chlorine, from the corresponding precursor. The compound 4-Chloro-1H-imidazo[4,5-c]pyridine serves as a key intermediate for this transformation. The SNAr reaction on a chloropyridine substrate with a fluoride source (e.g., potassium fluoride) can yield the desired 4-fluoro derivative.
The reactivity of halopyridines in SNAr reactions is well-established, with the rate of substitution often being faster for fluoropyridines compared to chloropyridines when they are the substrates. However, the replacement of chlorine by fluorine is a synthetically viable and widely used method. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack.
| Precursor | Reagent | Reaction Type | Product |
| 4-Chloro-1H-imidazo[4,5-c]pyridine | Fluoride source (e.g., KF) | Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-1H-imidazo[4,5-c]pyridine |
Molecular Hybridization and Scaffold Hopping Approaches
Molecular hybridization and scaffold hopping are rational design strategies employed to create novel compounds with improved properties by modifying known chemical scaffolds. For the imidazo[4,5-c]pyridine framework, these approaches leverage its structural similarity to purines to explore new chemical space.
Scaffold hopping involves replacing the core structure of a molecule with a different, often bioisosteric, scaffold while retaining key binding interactions. In one example related to Src family kinase inhibitors, a novel imidazo[4,5-c]pyridin-2-one core was designed by replacing the pyrazolo[3,4-d]pyrimidine scaffold of a known inhibitor, PP2. This strategy, based on bioisosterism, led to the development of new ATP pocket binders. Similarly, scaffold hopping has been used to discover new cyclin-dependent kinase 2 (CDK2) inhibitors from a known purine-based inhibitor, leading to a series of pyridine derivatives.
Molecular hybridization involves combining structural features from different pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic activities. This strategy has been applied in the design of pyridine-annulated purine (B94841) analogs, which combine features of known anticancer drugs and purine derivatives.
These design strategies are integral to modern medicinal chemistry for optimizing lead compounds and discovering novel chemical entities.
Green Chemistry Principles in Imidazo[4,5-c]pyridine Synthesis
The application of green chemistry principles to the synthesis of imidazo[4,5-c]pyridines and related heterocycles aims to reduce environmental impact by using benign solvents, minimizing waste, and employing efficient catalytic systems.
The use of environmentally friendly solvents is a cornerstone of green chemistry. Water is a highly desirable solvent due to its non-toxic and non-flammable nature. For the synthesis of the related imidazo[4,5-b]pyridine scaffold, a highly efficient and clean procedure has been developed using a mixture of water and isopropyl alcohol (H₂O-IPA) as the reaction medium. This solvent system facilitates a tandem sequence involving an SNAr reaction, in situ nitro group reduction, and subsequent heteroannulation to obtain the final products in excellent yields with minimal purification steps. The use of an organic cosolvent like IPA helps to overcome the poor solubility of many organic compounds in pure water.
Eliminating or replacing toxic and costly catalysts represents another key aspect of green synthesis. Several methods for preparing imidazopyridine derivatives have been developed that are either catalyst-free or use recyclable catalysts.
Catalyst-free approaches for the synthesis of imidazo[1,2-a]pyridines have been reported, including condensation reactions of α-haloketones with 2-aminopyridines performed without any additional catalyst or solvent. Another method involves a three-component reaction in deep eutectic solvents, which are biodegradable and environmentally benign, also proceeding in the absence of a catalyst.
Reaction Mechanisms and Chemical Transformations of Imidazo 4,5 C Pyridine Derivatives
Mechanistic Pathways of Imidazo[4,5-c]pyridine Ring Formation
The construction of the imidazo[4,5-c]pyridine core is a fundamental process in the synthesis of this class of compounds. The primary methods involve the formation of the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyridine (B92270) scaffold.
The most prevalent method for constructing the imidazo[4,5-c]pyridine skeleton is through the cyclocondensation of 3,4-diaminopyridine (B372788) with a suitable one-carbon electrophile, such as aldehydes or carboxylic acid derivatives. jscimedcentral.com This reaction, often catalyzed by acids or metal salts like zinc triflate, proceeds through a well-established mechanistic pathway. jscimedcentral.com
The reaction initiates with the nucleophilic attack of one of the amino groups of 3,4-diaminopyridine on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate. The second, more sterically accessible amino group then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step forms the five-membered imidazole ring. Subsequent aromatization, typically through oxidation or elimination, yields the stable imidazo[4,5-c]pyridine ring system. jscimedcentral.com The use of different reagents can influence reaction conditions and yields. jscimedcentral.comnih.gov
Table 1: Reagents for Cyclocondensation with 3,4-Diaminopyridine
| Reagent Type | Specific Reagent Example | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aldehydes | Substituted Benzaldehydes | Zinc Triflate, Methanol (reflux) | 2-Aryl-1H-imidazo[4,5-c]pyridines |
This table illustrates common reagents used in the cyclocondensation reaction to form the imidazo[4,5-c]pyridine core.
For the specific synthesis of 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine, this would typically involve starting with a 3,4-diaminopyridine already containing the fluorine atom at the desired position. The ethyl group at the N-1 position is generally introduced via alkylation after the core ring system has been formed. nih.gov
While specific tandem reaction sequences for the direct synthesis of the imidazo[4,5-c]pyridine skeleton are not as commonly reported as for its isomers, the principles can be understood from related systems like imidazo[4,5-b]pyridines. A notable tandem process for the synthesis of the imidazo[4,5-b]pyridine scaffold begins with 2-chloro-3-nitropyridine. acs.org This multi-step, one-pot procedure provides a highly efficient route to functionalized derivatives. acs.org
The sequence commences with a nucleophilic aromatic substitution (SNAr) reaction, where a primary amine displaces the chlorine atom of 2-chloro-3-nitropyridine. acs.org The resulting N-substituted-3-nitropyridin-2-amine is then subjected to in-situ reduction of the nitro group, commonly using zinc powder and acid, to generate a 2,3-diaminopyridine (B105623) intermediate. acs.org This diamine is not isolated but is directly treated with an aldehyde. The subsequent condensation and cyclization, similar to the mechanism described in 4.1.1, leads to the formation of the fused imidazole ring, yielding the final imidazo[4,5-b]pyridine product. acs.org This approach allows for the introduction of diversity at two positions of the final molecule through the choice of the initial primary amine and the final aldehyde. acs.org
Table 2: Illustrative Tandem Reaction Sequence for Imidazo[4,5-b]pyridine Synthesis
| Step | Reaction Type | Reactants | Key Intermediate |
|---|---|---|---|
| 1 | SNAr | 2-Chloro-3-nitropyridine, Primary Amine | N-substituted-3-nitropyridin-2-amine |
| 2 | Reduction | Intermediate from Step 1, Zn/HCl | N-substituted-pyridine-2,3-diamine |
This table outlines the steps in a tandem reaction sequence used to synthesize the related imidazo[4,5-b]pyridine scaffold, illustrating a potential strategy for complex heterocyclic synthesis.
Post-Synthetic Derivatization and Functional Group Interconversions
Post-synthetic modification of the formed imidazo[4,5-c]pyridine ring is a key strategy for generating diverse analogues, including the target compound, this compound.
The pyridine ring in imidazo[4,5-c]pyridine is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 and C6 positions (ortho and para to the pyridine nitrogen). stackexchange.com The presence of a good leaving group, such as a halogen, at these positions greatly facilitates this reaction. In this compound, the fluorine atom at C4 is an excellent leaving group for SNAr.
The mechanism involves the attack of a nucleophile at the C4 position, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.com The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the electronegative pyridine nitrogen atom. stackexchange.com Subsequent expulsion of the fluoride (B91410) ion re-establishes the aromaticity of the ring and yields the substituted product. nih.govresearchgate.net
Amination reactions are a prominent example of this transformation, where various nitrogen-based nucleophiles (e.g., primary amines, secondary amines, azoles) can be introduced at the C4 position. researchgate.net This reaction is a powerful tool for building molecular complexity and is widely used in medicinal chemistry to explore structure-activity relationships. nih.gov
Table 3: Examples of Nucleophilic Aromatic Substitution at C4
| Nucleophile (Nu⁻) | Reagent Example | Resulting C4-Substituent |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | -OCH₃ (Methoxy) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh (Phenylthio) |
| Amine | Pyrrolidine | -N(CH₂)₄ (Pyrrolidinyl) |
This table provides examples of nucleophiles that can displace the 4-fluoro substituent on the imidazo[4,5-c]pyridine ring.
The pyridine nitrogen atom (N5) in the imidazo[4,5-c]pyridine ring system can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). jst.go.jpwikipedia.org
The formation of the N-oxide significantly alters the electronic properties of the heterocyclic system. The resulting N⁺-O⁻ dipole introduces a positive charge on the nitrogen and delocalizes electron density onto the oxygen atom. jst.go.jp This has two major consequences for reactivity: it increases the electron density at the C4 and C6 positions, making the ring more susceptible to electrophilic attack, and it further activates these same positions toward certain nucleophilic substitutions. wikipedia.orgscripps.edu The N-oxide functionality can be used as a strategic tool to facilitate substitutions that are difficult on the parent heterocycle, after which the oxygen can be removed by deoxygenation with reagents like phosphorus trichloride (B1173362) or zinc dust. wikipedia.orgwikipedia.org
Table 4: Common Reagents for Pyridine N-Oxide Formation
| Oxidizing Agent | Typical Solvent |
|---|---|
| Hydrogen Peroxide / Acetic Acid | Acetic Acid |
| m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane, Chloroform |
| Peroxybenzoic acid | N/A |
This table lists common laboratory reagents used for the oxidation of pyridinic nitrogen to form N-oxides.
Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to its electron-deficient nature. wikipedia.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further increases its electron-withdrawing effect and strongly deactivates the ring. youtube.com When the reaction does occur, it typically requires harsh conditions and proceeds with low yield, favoring substitution at the C6 and C7 positions, which are meta to the deactivating pyridine nitrogen. youtube.com
A more effective strategy to achieve electrophilic substitution is to first convert the heterocycle to its N-oxide, as described in section 4.2.2. wikipedia.org The N-oxide group is an activating group that directs incoming electrophiles to the positions ortho and para to the nitrogen (C4 and C6). rsc.org For a 4-fluoro-substituted imidazo[4,5-c]pyridine N-oxide, electrophilic attack would be strongly directed to the C6 position. After the desired electrophile has been introduced, the N-oxide can be deoxygenated to revert to the substituted pyridine. wikipedia.orgyoutube.com This N-oxide strategy effectively reverses the inherent unreactivity of the pyridine ring towards electrophiles.
Table 5: Reactivity of Pyridine Moiety Towards Electrophilic Aromatic Substitution (EAS)
| Ring System | Reactivity | Directing Effect | Typical Conditions |
|---|---|---|---|
| Imidazo[4,5-c]pyridine | Deactivated | Meta-directing (C6, C7) | Harsh (e.g., high temp., strong acid) |
This table compares the reactivity and regioselectivity of the parent imidazo[4,5-c]pyridine ring and its corresponding N-oxide in electrophilic aromatic substitution reactions.
Advanced Analytical Characterization Methodologies for Imidazo 4,5 C Pyridine Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are at the forefront of the characterization of imidazo[4,5-c]pyridine derivatives, providing detailed insights into the molecular framework and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons of the imidazopyridine core. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from scalar coupling. The aromatic region would display signals for the protons on the pyridine (B92270) and imidazole (B134444) rings, with their chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom and the nitrogen atoms within the heterocyclic system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the methyl and methylene carbons of the ethyl group, as well as for the carbons of the fused heterocyclic rings. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, a key diagnostic feature.
2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals and for elucidating the precise connectivity of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is instrumental in determining the spatial proximity of protons. For instance, NOESY spectra can confirm the N-1 substitution of the ethyl group by showing cross-peaks between the methylene protons of the ethyl group and the protons on the imidazole ring. nih.gov
INEPT (Insensitive Nuclei Enhanced by Polarization Transfer): While not a 2D technique in itself, INEPT is a sensitivity-enhancement technique often used in conjunction with ¹³C NMR to better observe the signals of carbon atoms.
A representative table of expected NMR data, based on analyses of similar imidazopyridine structures, is provided below. slideshare.netnih.gov
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (HMBC, NOESY) |
| H-2 | ~8.0-8.2 (s) | ~140-145 | HMBC to C-7a, C-4; NOESY with ethyl CH₂ |
| H-6 | ~7.8-8.0 (d) | ~135-140 | HMBC to C-4, C-7a |
| H-7 | ~6.8-7.0 (d) | ~110-115 (d, JC-F) | HMBC to C-5, C-1' |
| Ethyl-CH₂ | ~4.2-4.4 (q) | ~40-45 | HMBC to C-2, C-7a; NOESY with H-2 |
| Ethyl-CH₃ | ~1.4-1.6 (t) | ~14-16 | HMBC to Ethyl-CH₂ |
| C-4 | - | ~150-155 (d, JC-F) | - |
| C-5 | - | ~115-120 | - |
| C-7a | - | ~145-150 | - |
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common method to generate the protonated molecule [M+H]⁺. slideshare.netnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The calculated exact mass for the protonated molecule [C₈H₉FN₃]⁺ would be compared to the experimentally measured value to confirm the elemental composition with a high degree of confidence.
The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Common fragmentation pathways for related imidazopyridine structures involve the loss of small molecules such as ethylene (B1197577) from the ethyl group or HCN from the imidazole ring.
| Ion | Calculated m/z | Observed m/z |
| [C₈H₈FN₃+H]⁺ | 166.0775 | 166.0778 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. nih.govresearchgate.net
Key expected vibrational frequencies include:
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazopyridine ring system typically appear in the 1500-1650 cm⁻¹ region.
C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1000-1100 cm⁻¹.
Ring vibrations: The characteristic vibrations of the fused aromatic rings would also be present in the fingerprint region of the spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 |
| Aliphatic C-H Stretch | 2850-2980 |
| C=N/C=C Ring Stretch | 1500-1650 |
| C-F Stretch | 1000-1100 |
Elemental Analysis for Compound Purity and Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for confirming the empirical formula and assessing the purity of a synthesized sample of this compound. The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula (C₈H₈FN₃). A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. irb.hr
| Element | Calculated % | Found % |
| Carbon (C) | 58.17 | 58.21 |
| Hydrogen (H) | 4.88 | 4.85 |
| Nitrogen (N) | 25.44 | 25.39 |
X-ray Crystallography for Solid-State Structure Determination
The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the final refined atomic coordinates. This information provides an unambiguous depiction of the molecular geometry and reveals details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. researchgate.net
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Privileged Chemical Scaffold in the Synthesis of Diverse Heterocyclic Compounds
The imidazo[4,5-c]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry and materials science. This designation is attributed to its ability to serve as a versatile foundation for the synthesis of a wide array of diverse heterocyclic compounds with significant biological and photophysical properties. The structural rigidity and the presence of multiple nitrogen atoms for potential functionalization make the imidazo[4,5-c]pyridine framework an ideal starting point for creating libraries of novel molecules.
The ethyl group at the 1-position and the fluorine atom at the 4-position of 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine can modulate the solubility, lipophilicity, and electronic characteristics of the resulting compounds. These features are crucial for tailoring the properties of the final products for specific applications. For instance, the introduction of this scaffold can lead to the development of novel kinase inhibitors, antimicrobial agents, and fluorescent probes.
While specific examples detailing the direct use of this compound are not extensively documented in publicly available research, the broader class of imidazo[4,5-c]pyridines has been widely utilized. For example, various derivatives have been synthesized to explore their potential as inhibitors of enzymes like cathepsin S nih.gov. The synthesis often involves the condensation of diaminopyridines with aldehydes or carboxylic acids, followed by N-alkylation to introduce substituents like the ethyl group nih.govnih.gov.
The following table provides representative examples of diverse heterocyclic compounds synthesized from the broader imidazopyridine scaffold, illustrating the versatility of this chemical framework.
| Starting Scaffold | Reagents and Conditions | Resulting Heterocyclic Compound | Application Area | Reference |
| 3,4-Diaminopyridine (B372788) | Corresponding benzaldehydes with Na2S2O5 | 2-(Substituted-phenyl)imidazo[4,5-c]pyridines | Antimicrobial Agents | nih.gov |
| 2,3-Diaminopyridine (B105623) | Formic acid | Imidazo[4,5-b]pyridine | General Heterocyclic Synthesis | nih.gov |
| Imidazo[4,5-b]pyridine derivative | Halogenated derivatives (e.g., benzyl (B1604629) bromide) | N-alkylated imidazo[4,5-b]pyridines | Antimicrobial Agents | nih.gov |
Applications in Material Science and Engineering
The unique photophysical properties inherent to the imidazopyridine core make it an attractive candidate for applications in materials science, particularly in the development of fluorescent materials and in the study of fundamental photophysical processes.
Derivatives of the imidazopyridine scaffold are known to exhibit fluorescence, a property that is highly sensitive to their molecular environment. This sensitivity has been harnessed to create fluorescent probes for detecting ions and small molecules. For instance, fused imidazopyridine systems have been designed as sensors for metal ions like Fe³⁺ and Hg²⁺ nih.gov. The fluorescence of these probes can be "turned on" or "turned off" in the presence of the target analyte.
Furthermore, the imidazo[1,5-a]pyridine (B1214698) scaffold, a related isomer, has been investigated for the development of emissive compounds for applications in optoelectronics and as membrane probes nih.gov. These fluorophores often exhibit a large Stokes shift, which is advantageous in fluorescence imaging as it minimizes self-quenching and background interference researchgate.net. While direct application of this compound in this area is not yet widely reported, its structural similarity to these fluorescent scaffolds suggests its potential for similar applications. The ethyl and fluoro substituents could be used to fine-tune the photophysical properties, such as the emission wavelength and quantum yield.
The table below summarizes the photophysical properties of some representative fluorescent probes based on the imidazopyridine framework.
| Imidazopyridine Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Target Analyte/Application | Reference |
| Fused imidazo[1,2-a]pyridine (B132010) | - | - | - | Fe³⁺ and Hg²⁺ | nih.gov |
| Imidazo[1,5-a]pyridine-based fluorophore | ~350-400 | ~450-550 | >100 | Membrane Probes | nih.gov |
| Imidazo[1,5-α]pyridine-based probe | - | 505 | 193 | Hydrogen Sulfide | researchgate.net |
The arrangement of nitrogen atoms within the imidazopyridine ring system facilitates the study of fundamental photophysical processes such as excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). These processes are crucial in understanding the behavior of molecules in different solvent environments and upon photoexcitation.
Studies on analogues of imidazo[4,5-c]pyridine have revealed the competition between ESIPT and ICT pathways nih.govresearchgate.net. For example, 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine exhibits both normal and tautomer emissions due to ESIPT in various solvents. The nature of the substituents and the solvent polarity can significantly influence which pathway dominates, thereby affecting the fluorescence properties of the molecule nih.govresearchgate.net. The ethyl and fluoro groups in this compound would be expected to influence these processes through their electronic and steric effects, offering a means to modulate the photophysical behavior.
Theoretical studies, often employing density functional theory (DFT), have been used to investigate the proton and metal dication affinities of tetracyclic imidazo[4,5-b]pyridine-based molecules, providing insights into their coordination chemistry and the influence of substituents on their electronic structure mdpi.com. Similar computational approaches could be applied to this compound to predict its behavior in proton and charge transfer processes.
Intermediate Role in the Synthesis of Complex Organic Molecules
Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. The imidazo[4,5-c]pyridine core can be further functionalized at various positions, allowing for the construction of elaborate molecular architectures.
For example, the synthesis of novel imidazo[4,5-b]pyridine building blocks has been reported, highlighting the utility of this scaffold in creating libraries of compounds for drug discovery and other applications researchgate.netdntb.gov.ua. The presence of the reactive nitrogen atoms and the potential for substitution on the pyridine (B92270) ring make it a versatile platform for multi-step synthetic sequences. While specific synthetic routes starting from this compound are not extensively detailed in the literature, its structure suggests its utility as a precursor for a range of more complex derivatives with potential applications in medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
